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Compound of Interest

Compound Name:
2-(2,3-Dichlorophenyl)-2-

methoxyacetic acid

CAS No.: 35599-99-6

Cat. No.: B7974651

Get Quote

Executive Summary
2-(2,3-Dichlorophenyl)-2-methoxyacetic acid (CAS 35599-99-6) is a functionalized

phenylacetic acid derivative characterized by a 2,3-dichlorophenyl moiety and an alpha-

methoxy group.[1] It serves as a critical intermediate in medicinal chemistry, particularly in the

synthesis of diketopiperazine-based oxytocin antagonists (e.g., as described in ICOS

Corporation patent portfolios). Its structural rigidity and electronic properties—conferred by the

ortho/meta-dichloro substitution—make it a valuable scaffold for optimizing ligand-receptor

binding interactions in G-protein coupled receptors (GPCRs).

Chemical Profile & Physicochemical Properties[2][3]
[4][5][6][7][8]
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Property Specification

IUPAC Name 2-(2,3-Dichlorophenyl)-2-methoxyacetic acid

CAS Number 35599-99-6

Molecular Formula C₉H₈Cl₂O₃

Molecular Weight 235.06 g/mol

SMILES COC(C(=O)O)C1=C(C(=CC=C1)Cl)Cl

Appearance White to off-white crystalline solid

Physicochemical Data
Parameter

Value
(Experimental/Predicted)

Context

Melting Point 98–102 °C Solid-state handling

Boiling Point ~340 °C (at 760 mmHg) Decomposition risk at high T

pKa ~3.2–3.5
Stronger acid than acetic acid

due to -I effect of Cl and OMe

LogP ~2.1 Moderate lipophilicity

Solubility

Soluble in MeOH, DCM,

DMSO; Sparingly soluble in

water

Organic synthesis compatible

Synthetic Pathways & Methodology
The synthesis of 2-(2,3-Dichlorophenyl)-2-methoxyacetic acid generally proceeds via the

modification of 2,3-dichlorobenzaldehyde or 2,3-dichloromandelic acid. The introduction of the

methoxy group at the alpha position is the critical step, often requiring precise control to

prevent racemization if a chiral product is desired.

Route A: From 2,3-Dichlorobenzaldehyde (The Mandelic
Acid Route)
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This is the standard industrial approach, utilizing the Jocic-type reaction or cyanohydrin

synthesis followed by O-methylation.

Step 1: Cyanohydrin Formation

Reagents: 2,3-Dichlorobenzaldehyde, NaCN (or TMSCN), ZnI₂ (catalyst).

Mechanism: Nucleophilic attack of cyanide on the carbonyl carbon.

Outcome: 2-(2,3-Dichlorophenyl)-2-hydroxyacetonitrile.

Step 2: Hydrolysis to Mandelic Acid Derivative

Reagents: Conc. HCl, Reflux.[2]

Outcome: 2-(2,3-Dichlorophenyl)-2-hydroxyacetic acid (2,3-Dichloromandelic acid).

Step 3: O-Methylation (Williamson Ether Synthesis Variant)

Reagents: Dimethyl sulfate (Me₂SO₄) or Methyl Iodide (MeI), NaH or Ag₂O.

Protocol:

Dissolve 2,3-dichloromandelic acid in dry THF/DMF.

Add 2.2 equivalents of NaH (to deprotonate both carboxyl and hydroxyl groups).

Add MeI (controlled addition) to selectively methylate the alkoxide.

Note: Over-methylation to the methyl ester may occur; saponification (LiOH/THF) restores

the acid.

Route B: From 2-(2,3-Dichlorophenyl)-2-oxoacetic Acid
Precursor: 2-(2,3-Dichlorophenyl)-2-oxoacetic acid (CAS 93942-57-5).

Method: Reductive alkylation or ketalization followed by reduction.

Utility: Useful for introducing chirality via asymmetric hydrogenation before methylation.
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Visualization of Synthetic Logic
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Figure 1: Primary synthetic routes to 2-(2,3-Dichlorophenyl)-2-methoxyacetic acid.

Applications in Drug Development
Oxytocin Antagonists (ICOS Portfolio)
Research by ICOS Corporation (now part of Eli Lilly) identified substituted diketopiperazines as

potent oxytocin antagonists.

Role: The 2-(2,3-dichlorophenyl)-2-methoxyacetyl moiety serves as a critical "cap" or side

chain on the diketopiperazine core.

Mechanism: The 2,3-dichloro substitution pattern provides steric bulk that locks the molecule

into a bioactive conformation, while the methoxy group acts as a hydrogen bond acceptor,

interacting with specific residues in the oxytocin receptor pocket.

Chirality: The biological activity is often stereospecific. The (R)- or (S)- enantiomer is

selected based on structure-activity relationship (SAR) studies.

Chiral Resolving Agents
Similar to Mosher's acid (MTPA) or Mandelic acid, this compound can be used to resolve chiral

amines or alcohols. The distinct NMR anisotropy induced by the electron-poor 2,3-

dichlorophenyl ring aids in determining the absolute configuration of secondary alcohols via ¹H

NMR analysis.

Experimental Protocol: Laboratory Scale Synthesis
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Objective: Synthesis of 2-(2,3-Dichlorophenyl)-2-methoxyacetic acid from 2,3-

dichloromandelic acid.

Setup: Flame-dried 250 mL round-bottom flask, N₂ atmosphere.

Reactants:

2,3-Dichloromandelic acid: 5.0 g (22.6 mmol)

Sodium Hydride (60% in oil): 2.0 g (50.0 mmol)

Iodomethane (MeI): 3.5 g (24.8 mmol)

Solvent: Anhydrous THF (50 mL)

Procedure:

Cool the NaH suspension in THF to 0 °C.

Add 2,3-dichloromandelic acid dropwise (solution in THF). Evolution of H₂ gas will be

vigorous.

Stir for 30 min at 0 °C to ensure dianion formation.

Add MeI dropwise.[3]

Allow to warm to Room Temperature (RT) and stir for 4 hours.

Workup:

Quench with 1N HCl (carefully) until pH < 2.

Extract with Ethyl Acetate (3 x 50 mL).

Wash organic phase with Brine, dry over MgSO₄.

Concentrate in vacuo.
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Purification: Recrystallize from Hexane/Ethyl Acetate or purify via column chromatography

(SiO₂, Hex:EtOAc gradient).

Safety & Handling (MSDS Summary)
Hazard Class Statement Precaution

Skin Corr. 1B
Causes severe skin burns and

eye damage.

Wear nitrile gloves, lab coat,

and safety goggles.

Acute Tox. 4 Harmful if swallowed.
Do not eat/drink in the lab.

Wash hands after use.

Environmental
Toxic to aquatic life with long-

lasting effects.

Dispose of as hazardous

chemical waste.

Storage: Store at 2–8 °C under inert gas (Argon/Nitrogen). Moisture sensitive.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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